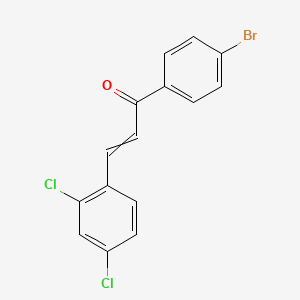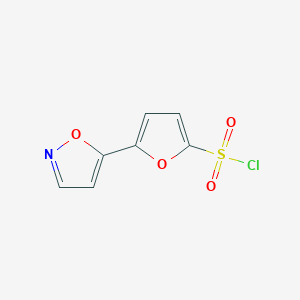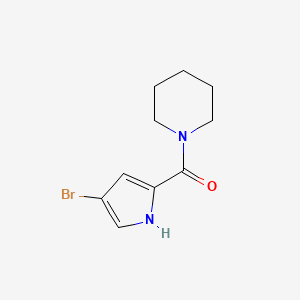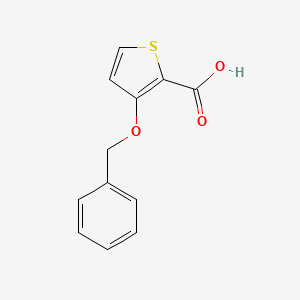![molecular formula C10H10ClF3N2O2 B1272616 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid CAS No. 338770-18-6](/img/structure/B1272616.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid, is a structurally complex molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of its chemistry and behavior.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the protection of functional groups, followed by derivatization and chromatographic separation of isomers . For example, the synthesis of 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid involves alkylation reactions and careful control of reaction conditions . Although the exact synthesis route for 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid is not provided, similar strategies could be employed, considering the presence of an amino group and a carboxylic acid function in the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single-crystal X-ray diffraction, which reveals the arrangement of atoms in the crystal and the presence of hydrogen bonding and other intermolecular interactions . These studies often include analysis of vibrational spectra to understand the molecular vibrations and confirm the molecular structure .
Chemical Reactions Analysis
The behavior of similar compounds in chemical reactions can provide insights into the reactivity of the compound . For instance, the behavior of 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid in the NBP assay suggests that it can alkylate other molecules, indicating potential reactivity under certain conditions . Enantiomeric resolution studies of related compounds also suggest that chiral centers in these molecules can be separated and may exhibit different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and the results of computational studies. For example, the vibrational studies, hyperpolarizability, and NBO analysis provide information on the electronic properties, stability, and potential for intramolecular charge transfer . These properties are crucial for understanding how the compound might interact with biological targets or other chemicals.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid derivatives show significant antimicrobial and antifungal activities. A study by Mickevičienė et al. (2015) found that derivatives of this compound exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Synthesis of Novel Compounds
This compound plays a role in the synthesis of novel compounds with potential biological activity. Sayed et al. (2003) described the use of a similar compound in preparing new heterocyclic compounds, some of which exhibited antimicrobial and antifungal properties (Sayed et al., 2003).
Functionalization in Organic Chemistry
In organic chemistry, this compound is used for the functionalization of various chemicals. Cottet et al. (2004) detailed the conversion of related chloro- and bromo(trifluoromethyl)pyridines into carboxylic acids, showcasing the versatility of such compounds in chemical reactions (Cottet et al., 2004).
Molecular Docking and Structural Studies
Studies have also been conducted on the molecular docking and structural aspects of related compounds. Vanasundari et al. (2018) investigated the vibrational, structural, electronic, and optical properties of similar butanoic acid derivatives, highlighting their potential as nonlinear optical materials (Vanasundari et al., 2018).
Agricultural Applications
Research by Grichar and Boswell (1986) on compounds structurally similar to 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid showed their effectiveness in controlling postemergence grass in peanuts, demonstrating the potential agricultural applications of these compounds (Grichar & Boswell, 1986).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c11-7-4-6(10(12,13)14)5-16-9(7)15-3-1-2-8(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZTDVTXHXOKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

